molecular formula C20H12Cl2N2O2 B15284079 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol

Cat. No.: B15284079
M. Wt: 383.2 g/mol
InChI Key: SXHGJDDVGSBEQQ-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a quinazoline ring and a phenol group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenol with a quinazoline derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also involve additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group results in the formation of quinones, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy group.

    Triclosan: An antimicrobial agent with a similar dichlorophenoxy structure.

The uniqueness of this compound lies in its quinazoline ring, which imparts distinct chemical properties and biological activities compared to other compounds with similar structures.

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenoxy)quinazolin-2-yl]phenol

InChI

InChI=1S/C20H12Cl2N2O2/c21-12-9-10-18(15(22)11-12)26-20-13-5-1-3-7-16(13)23-19(24-20)14-6-2-4-8-17(14)25/h1-11,25H

InChI Key

SXHGJDDVGSBEQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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